4-Pyrrolidinopyridine

Beschreibung

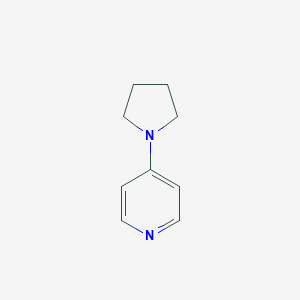

4-Pyrrolidinopyridine (PPY), with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol, is a tertiary amine derivative of pyridine where a pyrrolidine group is substituted at the 4-position of the pyridine ring . This structural modification enhances its nucleophilicity and basicity compared to unsubstituted pyridine, making it a versatile catalyst in organic synthesis. PPY is widely utilized in acyl transfer reactions, esterifications, and polymer chemistry due to its ability to accelerate reactions via nucleophilic activation of electrophilic intermediates . Its applications span enantioselective synthesis, organocatalysis, and the preparation of halogenated copolycarbonates .

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUKYNXWOWSRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179299 | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2456-81-7 | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2456-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRROLIDINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH59VKG9S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

A green chemistry approach developed by Chen et al. (2019) utilizes copper powder, cesium carbonate (Cs₂CO₃), and methyl-α-D-glucopyranoside (MG) in a dimethyl sulfoxide (DMSO)-water (1:1) solvent system. The reaction proceeds via a Ullmann-type coupling mechanism, where the copper catalyst facilitates the formation of a carbon-nitrogen bond between pyrrolidine and 4-halopyridine derivatives. Key parameters include:

-

Temperature : 100–110°C

-

Reaction time : 14 hours

-

Catalyst loading : 0.1 mmol Cu per 0.8 mmol aryl halide

Stepwise Procedure

-

Charging the reactor : A 10 mL hydrothermal synthesis reactor is charged with Cu powder (6 mg), MG (39 mg), Cs₂CO₃ (980 mg), pyrrolidine (3.0 mmol), and 4-iodopyridine (0.8 mmol).

-

Heating and stirring : The mixture is stirred at 110°C for 14 hours under sealed conditions.

-

Workup : After cooling, the pH is adjusted to neutral, and the product is extracted with ethyl acetate (EtOAc), filtered through Celite, and purified via silica gel chromatography.

Yield and Scalability

This method achieves an 89% yield of 4-PPY. Scalability is demonstrated at the 0.8 mmol scale, with potential for industrial adaptation due to its aqueous solvent system and minimal byproduct formation.

Quaternization/Dequaternization Method

Step 1: Quaternization with Acrylamide

The patent US4672121A describes a two-step process beginning with the quaternization of 4-chloropyridine using acrylamide and hydrochloric acid:

-

Reagents : 4-chloropyridine (113 g), 50% aqueous acrylamide (144 g), concentrated HCl (82.4 mL).

-

Conditions : Ambient temperature, 2 hours.

-

Product : 2-carbamoylethyl quaternary salt of 4-chloropyridine.

Step 2: Nucleophilic Displacement with Pyrrolidine

The quaternary salt undergoes nucleophilic displacement with pyrrolidine in the presence of sodium hydroxide:

-

Reagents : Quaternary salt solution, pyrrolidine (1.75 equivalents), 50% NaOH (94.6 mL).

-

Conditions : 6–10°C during addition, followed by reflux at 80–100°C for 2 hours.

-

Workup : Extraction with toluene, drying over Na₂SO₄, and vacuum concentration.

Step 3: Dequaternization

The final step involves base-induced elimination of the acrylamide group:

Comparative Analysis of Synthesis Methods

Table 1 summarizes the key differences between the two methods:

The copper-catalyzed method excels in environmental sustainability, while the quaternization approach offers superior yields and shorter reaction times.

Recent Advances and Alternative Approaches

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyrrolidinopyridine undergoes several types of chemical reactions, including:

Acylation: It acts as a hypernucleophilic acylation catalyst, facilitating the acylation of various substrates.

Polymerization: It is employed as a catalyst in polymerization reactions.

Ligand Formation: It serves as a ligand in metal complexes, such as chloride and pseudohalide hydride-carbonyl ruthenium (II) complexes.

Common Reagents and Conditions:

Acylation Reactions: Typically involve acyl chlorides or anhydrides as reagents, with this compound acting as the catalyst under mild conditions.

Polymerization Reactions: Often conducted in the presence of monomers and initiators, with this compound facilitating the polymerization process.

Major Products:

Acylation Products: Include various acylated derivatives depending on the substrate used.

Polymerization Products: Include polymers with specific properties tailored by the choice of monomers and reaction conditions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Organocatalysis

4-Pyrrolidinopyridine has been extensively studied as an organocatalyst. It has shown effectiveness in various reactions, including:

- E-selective acylation: A study demonstrated that 4-PPY can catalyze the geometry-selective acylation of tetrasubstituted α,α'-alkenediols, achieving high E-selectivity .

- Relay catalytic systems: Research involving silver/chiral pyrrolidinopyridine relay catalytic systems illustrated its role in cycloisomerization reactions, leading to products with isoform-selective phosphodiesterase 1 (PDE1) inhibitory activity .

Table 1: Summary of Catalytic Applications of 4-PPY

| Application Type | Reaction Type | Outcome/Benefit |

|---|---|---|

| Organocatalysis | E-selective acylation | High selectivity for E-isomers |

| Relay Catalysis | Cycloisomerization | Isoform-selective PDE1 inhibition |

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quaternary ammonium derivatives of 4-PPY. These derivatives exhibit significant antibacterial activity against various strains, including E. coli and S. aureus, often comparable to standard antibiotics like kanamycin .

2.2 PDE Inhibition

The compound has also been evaluated for its therapeutic potential in treating pulmonary fibrosis through its inhibitory effects on PDE1 enzymes. The optimal lead compound derived from 4-PPY showed promising results in vivo, indicating its potential as a therapeutic agent .

Table 2: Medicinal Applications of 4-PPY

| Application Type | Target Activity | Result/Effect |

|---|---|---|

| Antimicrobial | Bacterial strains | Comparable efficacy to kanamycin |

| PDE Inhibition | PDE1 enzyme | Therapeutic effect on pulmonary fibrosis |

Material Science

3.1 Coordination Chemistry

this compound has been utilized in coordination compounds, particularly with metal ions like magnesium. Studies have shown that it can form stable complexes that exhibit unique properties due to the axial ligation of the pyridine nitrogen or oxygen . The characterization of these complexes through techniques like DFT calculations and X-ray diffraction has provided insights into their reactivity and potential applications in materials science.

Synthesis of Novel Compounds

4.1 Peptide-Based Catalysts

Research has focused on synthesizing peptide-based side chains incorporating 4-PPY for kinetic resolution processes. These compounds have demonstrated enhanced catalytic activity due to π-stacking interactions between the peptide chains and the pyridinium ring .

Table 3: Synthesis Applications Involving 4-PPY

| Compound Type | Methodology | Key Findings |

|---|---|---|

| Peptide-based catalysts | Kinetic resolution | Enhanced activity from π-stacking interactions |

| Quaternary ammonium salts | Synthesis via alkylation | Antimicrobial properties confirmed |

Wirkmechanismus

The mechanism of action of 4-Pyrrolidinopyridine involves its role as a nucleophilic catalyst. It facilitates reactions by stabilizing transition states and lowering activation energies. In acylation reactions, for example, it forms a reactive intermediate that enhances the nucleophilicity of the substrate, leading to efficient acylation .

Vergleich Mit ähnlichen Verbindungen

4-Dimethylaminopyridine (DMAP)

DMAP (C₇H₁₀N₂, MW 122.17 g/mol) shares structural similarities with PPY, featuring a dimethylamino group at the 4-position of pyridine. However, PPY’s pyrrolidine substituent provides greater steric bulk and electron-donating capacity, leading to differences in catalytic performance:

- Reactivity: In acyl transfer reactions, PPY exhibits moderate catalytic activity, outperforming DMAP but being less reactive than 9-azajulolidine (9AJ). The reactivity trend is 9AJ > PPY > DMAP, as demonstrated in organolithium-mediated syntheses .

- Enantioselectivity: PPY has been employed in enantioselective acylation of monosaccharides at low temperatures (-50°C), achieving high regioselectivity. DMAP, in contrast, shows lower stereochemical control under similar conditions .

- Applications: DMAP is preferred in polymer synthesis (e.g., polycarbonates) due to its commercial availability and cost-effectiveness, while PPY is favored in specialized organocatalytic processes requiring enhanced stereoselectivity .

9-Azajulolidine (9AJ)

9AJ, a bicyclic amine catalyst, demonstrates superior reactivity in acyl substitutions compared to PPY and DMAP. Key distinctions include:

- Catalytic Efficiency : 9AJ’s rigid bicyclic structure enhances its nucleophilicity, enabling faster reaction kinetics in esterifications and cycloadditions .

- Scope : While 9AJ is optimal for high-reactivity acylations, PPY remains more practical for large-scale syntheses due to easier handling and lower cost .

Acyl Transfer and Esterification

PPY accelerates esterification reactions via nucleophilic activation of anhydrides. Computational studies reveal that PPY stabilizes transition states in the acylation of secondary alcohols, achieving yields >80% under optimized conditions . In contrast, DMAP requires higher catalyst loadings for comparable efficiency .

Polymer Chemistry

PPY and DMAP are both employed in synthesizing halogenated copolycarbonates. PPY’s bulkier structure improves end-group selectivity, reducing side reactions compared to DMAP .

Biologische Aktivität

4-Pyrrolidinopyridine (PPy) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its pharmacological effects, synthesis, and potential applications in various fields.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . The Kirby-Bauer disk diffusion method has been employed to evaluate these effects, revealing comparable or superior activity to traditional antibiotics like kanamycin.

- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis .

- Antiviral Effects : PPy derivatives have shown promising results in inhibiting viral infections, including those caused by the herpes simplex virus (HSV) and influenza viruses . The mechanism is thought to involve interference with viral replication processes.

- Heat Shock Protein Inhibition : PPy has been identified as a weak inhibitor of heat shock protein 90 (HSP90), which is crucial for protein folding and stability in cancer cells. This inhibition could lead to the degradation of oncogenic proteins, providing a therapeutic avenue in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for designing more potent derivatives. Modifications at various positions on the pyridine or pyrrolidine rings can significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Methylation at N-1 | Increased antimicrobial potency |

| Substitution at C-3 | Enhanced antitumor properties |

| Halogenation | Improved antiviral efficacy |

These modifications allow researchers to tailor compounds for specific therapeutic targets.

Case Studies

- Antibacterial Study : A recent study synthesized novel quaternary ammonium derivatives of this compound, demonstrating effective antibacterial activity against multiple strains . The study utilized single-crystal X-ray diffraction to confirm the structural integrity of the compounds.

- Anticancer Research : Another research effort focused on the synthesis of PPy analogs with dual functional side chains, revealing their potential in selectively targeting cancer cells while minimizing effects on healthy tissues . The analogs were tested in various cancer cell lines, showing significant cytotoxicity.

- Antiviral Applications : Research highlighted the use of PPy as a catalyst in site-selective acylation reactions that could lead to the development of antiviral agents . This approach enhances the efficiency of synthesizing complex molecules with potential antiviral properties.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing metal complexes with 4-pyrrolidinopyridine as a co-ligand?

- Methodological Answer : Optimize synthesis by using stoichiometric ratios of this compound to metal precursors (e.g., RuCl₃) under inert atmospheres. Employ reflux conditions in anhydrous solvents (e.g., methanol or dichloromethane) and monitor reaction progress via thin-layer chromatography. Purify complexes via recrystallization or column chromatography. For example, Ru(II) hydride-carbonyl complexes are synthesized by reacting [RuHCl(CO)(PPh₃)₃] with this compound in methanol under nitrogen .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound coordination environments?

- Methodological Answer :

- IR Spectroscopy : Identify ν(CO) and ν(N–H) stretching frequencies to assess ligand-metal bonding (e.g., carbonyl bands at ~1,900–2,000 cm⁻¹ for Ru(II) complexes) .

- NMR : Use ¹H and ³¹P NMR to confirm ligand substitution and coordination geometry (e.g., shifts in pyrrolidine proton signals upon metal binding) .

- X-ray Crystallography : Resolve noncovalent interactions (e.g., π-π stacking) and bond-length distortions caused by ligand steric effects. Access CCDC deposition numbers (e.g., 879949) for structural data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–10°C, shielded from light to prevent decomposition. Use chemical goggles (ANSI Z87.1), nitrile gloves, and fume hoods to avoid inhalation/contact. Dispose of waste via certified hazardous waste services compliant with local regulations (e.g., UN2928 classification for transport) .

Advanced Research Questions

Q. How can DFT and TD-DFT calculations elucidate the electronic structure and emission properties of this compound complexes?

- Methodological Answer : Perform geometry optimization using B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (FMOs). Analyze natural bond orbitals (NBOs) to quantify ligand-to-metal charge transfer. Apply TD-DFT to simulate UV-Vis spectra and assign transitions (e.g., metal-to-ligand charge transfer in Ru(II) azide complexes). Compare calculated emission wavelengths (λem) with experimental photoluminescence data .

Q. What role does this compound play in enantioselective oxidation catalysis compared to DMAP or pyridine?

- Methodological Answer : Leverage its stronger electron-donating capacity (pKa = 18.33 vs. DMAP’s 17.95) to stabilize high-valent metal-oxo intermediates. In Mn-catalyzed benzylic oxidations, this compound enhances enantioselectivity by reducing electron deficiency at the metal center. Validate via kinetic studies and circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported fluorescence properties of this compound-containing complexes?

- Methodological Answer : Control solvent polarity and excitation wavelengths to minimize environmental effects. Use multivariate statistical analysis (e.g., principal component analysis) to correlate emission intensity with ligand substituents. For example, azide ligands in Ru(II) complexes quench fluorescence via energy transfer, while thiocyanate ligands enhance it .

Q. What computational approaches model the catalytic mechanism of this compound in esterification reactions?

- Methodological Answer : Employ B3LYP/6-311+G(d,p) to simulate transition states in nucleophilic acyl substitutions. Track the activation of isobutyric anhydride by this compound via proton transfer steps. Validate using kinetic isotope effects (KIEs) and compare with experimental rate constants .

Q. How can multivariate statistical analysis enhance structural interpretation of this compound-based cocrystals?

- Methodological Answer : Apply hierarchical cluster analysis (HCA) to XRD and IR datasets to identify conformational trends. For picric acid cocrystals, use partial least squares regression (PLS-R) to correlate π-π interactions with thermal stability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.